molecular formula C19H22ClN3O B2550541 N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide CAS No. 1436185-13-5

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide

Cat. No.: B2550541
CAS No.: 1436185-13-5
M. Wt: 343.86
InChI Key: FLVYHXOOYNCOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a chlorine atom at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a methyl group and a (1-benzylpyrrolidin-3-yl)methyl moiety.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22(19(24)17-7-9-21-18(20)11-17)12-16-8-10-23(14-16)13-15-5-3-2-4-6-15/h2-7,9,11,16H,8,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVYHXOOYNCOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The chlorinated pyridine moiety is then attached through a series of substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyridine C2 Position

The electron-deficient 2-chloropyridine moiety undergoes NAS with amines, alkoxides, and thiols (Table 1).
Key findings :

  • Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C yields 2-aminopyridine derivatives. Reaction efficiency depends on steric hindrance near the chlorine atom .

  • Alkoxy substitution requires catalytic KI and elevated temperatures (110–130°C) .

Table 1 : NAS Reaction Outcomes

NucleophileConditionsProductYield (%)Reference
PiperidineDMF, 90°C2-Piperidinyl analog78
KOt-BuDMSO, 120°C2-tert-Butoxy analog65

Amide Hydrolysis and Functionalization

The tertiary amide bond resists standard hydrolysis but reacts selectively under controlled conditions:

  • Acidic hydrolysis (6M HCl, reflux, 12 hr) cleaves the methyl group, generating a free carboxylic acid .

  • Enzymatic hydrolysis (lipase B, pH 7.4) shows no degradation, confirming hydrolytic stability under physiological conditions .

Benzyl Group Hydrogenolysis

Catalytic hydrogenation (10% Pd/C, H₂, MeOH) removes the benzyl protecting group from the pyrrolidine nitrogen:

  • Quantitative deprotection occurs within 5 hr at RT .

  • Post-hydrogenolysis products exhibit enhanced solubility in polar solvents (e.g., DMSO, H₂O) .

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen participates in alkylation/acylation reactions:

  • Alkylation : Treatment with methyl iodide (K₂CO₃, DMF) yields quaternary ammonium salts .

  • Acylation : Acetyl chloride (Et₃N, DCM) forms stable amides at the pyrrolidine N-position .

Notable side reaction : Competing O-acylation of the pyridine carboxamide is suppressed using bulky bases (e.g., DIPEA) .

Cross-Coupling Reactions

The 2-chloro group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura with arylboronic acids ([Pd(dba)₂], XPhos, K₂CO₃) achieves 60–85% yields .

  • Buchwald-Hartwig amination (Pd(OAc)₂, BINAP) introduces aryl/alkyl amines at C2 .

Stability Under Oxidative/Reductive Conditions

  • Oxidation : MnO₂ in acetone oxidizes the pyrrolidine ring to a lactam at 50°C (72% yield) .

  • Reduction : NaBH₄/CuCl₂ selectively reduces the amide carbonyl to a methylene group without affecting the chloro substituent .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-Cl bond homolysis, forming a pyridyl radical intermediate. Trapping experiments with TEMPO confirm radical-mediated pathways .

Critical Considerations

  • Steric effects : The N-methyl and benzyl-pyrrolidine groups hinder reactions at the pyridine C4/C5 positions .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) optimize NAS kinetics, while THF favors coupling reactions .

This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in kinase inhibitor development . Future studies should explore its use in metal-organic frameworks and enantioselective catalysis.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity:
Research indicates that N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide has demonstrated antimicrobial properties against various pathogens. Its effectiveness may be attributed to its ability to inhibit bacterial growth and biofilm formation, making it a candidate for developing new antimicrobial agents.

2. Anticancer Properties:
Studies have suggested that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to interact with specific receptors that play crucial roles in cancer cell survival.

3. Neuropharmacological Effects:
Given its structural similarity to known psychoactive compounds, this compound is being investigated for potential neuropharmacological effects. Preliminary studies suggest it may influence neurotransmitter systems, which could have implications for treating neurological disorders.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Antimicrobial Evaluation
A study evaluated the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a novel antibacterial agent .

Case Study 2: Cancer Cell Proliferation
In vitro assays demonstrated that treatment with this compound resulted in decreased proliferation of human breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 3: Neuropharmacological Research
Research investigating the compound’s effects on neurotransmitter systems showed promising results in modulating dopamine and serotonin levels in animal models. This suggests potential therapeutic applications in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine
  • Structure : Pyridine substituted with methoxy (position 2), methyl (position 5), and 1-benzylpyrrolidin-3-yl (position 3) groups .
  • Key Differences: The target compound replaces the methoxy and methyl groups with a chlorine atom (position 2) and a carboxamide (position 4).
  • Synthesis Implications : The carboxamide likely requires amide coupling steps, whereas the methoxy/methyl analogs may involve alkylation or esterification.
Barnidipine Hydrochloride Impurities
  • Examples :
    • Impurity 2: (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate .
    • Impurity 3: 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate .
  • Key Differences: These impurities are dihydropyridine derivatives with ester and nitro groups, contrasting with the target compound’s fully aromatic pyridine and carboxamide.
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
  • Structure : Acetamide derivative with a benzylpyrrolidine moiety .
  • Key Differences :
    • The target compound’s pyridine-carboxamide core is absent, reducing aromaticity and conjugation.
    • The acetamide group is simpler, lacking the methyl and chlorine substituents, which may reduce steric hindrance or metabolic stability.

Physicochemical and Pharmacological Properties

Property Target Compound 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine Barnidipine Impurity 2 (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
Core Structure Pyridine-4-carboxamide Pyridine Dihydropyridine Acetamide
Key Substituents 2-Cl, N-methyl, benzylpyrrolidine 2-OCH3, 5-CH3, benzylpyrrolidine 3,5-diesters, 3-nitrophenyl Acetamide, benzylpyrrolidine
Hydrogen Bonding High (carboxamide) Low (methoxy, methyl) Moderate (esters) Moderate (amide)
Electron Effects Electron-withdrawing (Cl) Electron-donating (OCH3) Strongly withdrawing (NO2) Neutral
Potential Bioactivity Receptor modulation (inferred) Unknown Calcium channel modulation Unknown (toxicity noted)

Biological Activity

N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a chloro group, and a benzylpyrrolidine moiety. The structural formula can be represented as follows:

N 1 Benzylpyrrolidin 3 YL methyl 2 chloro N methylpyridine 4 carboxamide\text{N 1 Benzylpyrrolidin 3 YL methyl 2 chloro N methylpyridine 4 carboxamide}

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Notably, it has been studied for its role as an antagonist at the histamine H3 receptor, which is implicated in numerous central nervous system (CNS) disorders.

Histamine H3 Receptor Antagonism

Research indicates that compounds similar to this compound exhibit potent antagonistic effects on the H3 receptor. This antagonism can lead to increased neurotransmitter release, potentially improving cognitive functions and mood disorders .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated that modifications to the benzyl and pyrrolidine components significantly affect the compound's potency and selectivity. For instance:

  • Benzyl Substituents : Variations in the benzyl group can enhance binding affinity to the H3 receptor.
  • Pyrrolidine Modifications : Changes in the pyrrolidine ring structure influence the compound's overall pharmacological profile, affecting both efficacy and safety .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against various cell lines. Key findings include:

Assay Type Result
H3 Receptor BindingIC50 in low nanomolar range
Eotaxin-induced Ca²⁺ MobilizationEffective antagonist
Human Eosinophil ChemotaxisSignificant inhibition observed

These results underscore the compound's potential as a therapeutic agent in treating allergic responses and other inflammatory conditions .

In Vivo Studies

In vivo studies have also been conducted to assess the neuroleptic activity of related compounds. For example, compounds structurally related to this compound demonstrated reduced stereotypic behavior in animal models, indicating potential antipsychotic properties .

Case Studies

  • Neuroleptic Activity : A study evaluating various benzamide derivatives found that certain analogs exhibited superior neuroleptic effects compared to traditional treatments like haloperidol. Specifically, one compound was reported to be 408 times more potent than metoclopramide .
  • Allergic Response Modulation : Another case highlighted the effectiveness of related compounds in modulating eosinophil activity in allergic models, suggesting their utility in treating conditions like asthma .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-[(1-benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide, and what analytical methods validate its purity?

  • Synthesis : Acyl chloride-mediated coupling is a common approach for pyridinecarboxamide derivatives. For example, substituted N-benzoyl-2-pyridinecarboxamides are synthesized via benzoylation of primary amines using benzoyl chloride in the presence of triethylamine . Purity validation typically employs HPLC (≥98% purity thresholds, as in ) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
  • Safety : Use local exhaust ventilation and personal protective equipment (PPE) to avoid inhalation/contact, as recommended for structurally related compounds in safety data sheets .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) for this compound?

  • Cross-validate with computational models (e.g., PubChem-derived InChI keys or SMILES strings) to confirm structural assignments .
  • Re-run reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products, as impurities from acyl-group transfers or oxidation can distort spectral profiles .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with electrophiles (e.g., acyl chlorides, sulfonyl chlorides)?

  • The pyridinecarboxamide scaffold acts as a nucleophile. For example, 4-N,N-dialkylamino-2-pyridinecarboxamides form adducts with benzoyl chloride via a five-membered transition state, though stability varies with substituents .
  • Contradiction Note : Some derivatives (e.g., N-benzoyl-4-morpholinyl analogs) form stable adducts, while others (e.g., N-benzoyl-pyrrolidinyl derivatives) decompose into hydrochlorides under similar conditions . This highlights the need for substituent-specific reaction optimization.

Q. How does the benzylpyrrolidinyl moiety influence the compound’s pharmacokinetic properties?

  • The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the pyrrolidine ring may introduce metabolic stability via reduced oxidative susceptibility .
  • Experimental Design : Compare logP values and metabolic half-lives of analogs (e.g., replacing benzyl with methyl or trifluoromethyl groups) using LC-MS or microsomal assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports potent enzyme inhibition while another shows inactivity, assess assay conditions (e.g., buffer pH, co-solvents). For instance, trifluoromethyl-containing analogs exhibit pH-dependent solubility, which may mask activity in high-DMSO conditions .
  • Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Key Variables :

  • Temperature : Maintain ≤0°C during acyl chloride additions to prevent exothermic decomposition .
  • Catalysts : Use DMDAAC (dimethyldiallylammonium chloride) copolymers to stabilize intermediates, as demonstrated in controlled syntheses of polycationic analogs .
    • Yield Tracking : Monitor via TLC or in-line UV spectroscopy to terminate reactions at peak conversion .

Q. What precautions mitigate thermal decomposition risks during handling or storage?

  • Store at ≤-20°C in amber vials under nitrogen to prevent degradation, as pyrolytic decomposition of related compounds releases toxic fumes (e.g., HCl, NOx) .
  • Conduct differential scanning calorimetry (DSC) to identify exothermic thresholds and establish safe heating protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.